molecular formula C11H11N3S B7454698 2-(1-Methylbenzimidazol-2-yl)sulfanylpropanenitrile

2-(1-Methylbenzimidazol-2-yl)sulfanylpropanenitrile

Cat. No.: B7454698
M. Wt: 217.29 g/mol
InChI Key: HYYJCEIVSQRBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylbenzimidazol-2-yl)sulfanylpropanenitrile is a chemical compound that has gained significant importance in scientific research due to its unique properties. It is commonly known as MBISPN and is a white crystalline solid with a molecular weight of 266.36 g/mol. MBISPN has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of MBISPN involves the formation of a covalent bond between the sulfur atom in MBISPN and the active site of the target enzyme. This results in the inhibition of enzyme activity, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
MBISPN has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using MBISPN in laboratory experiments include its high potency and selectivity for target enzymes, as well as its ability to form covalent bonds with target enzymes. However, MBISPN may also have limitations in certain experiments due to its potential toxicity and lack of solubility in aqueous solutions.

Future Directions

There are several potential future directions for research involving MBISPN. One area of interest is the development of new drugs based on the structure of MBISPN. Another area of research is the investigation of the potential use of MBISPN in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and toxicity of MBISPN in vivo, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of MBISPN involves a multi-step process that includes the reaction of 2-mercaptobenzimidazole with acrylonitrile and methyl acrylate. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure MBISPN. This method has been optimized to produce high yields of MBISPN with excellent purity.

Scientific Research Applications

MBISPN has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes and are potential targets for the development of new drugs.

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-8(7-12)15-11-13-9-5-3-4-6-10(9)14(11)2/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYJCEIVSQRBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)SC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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